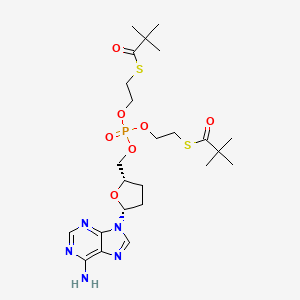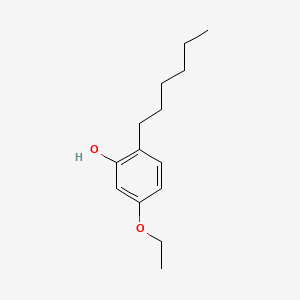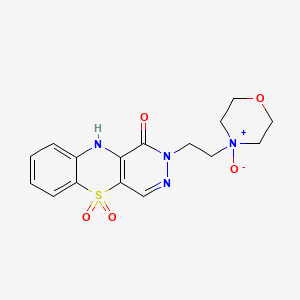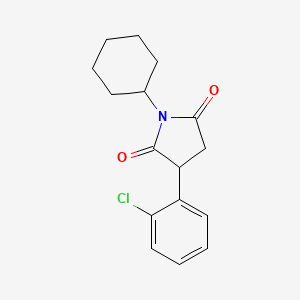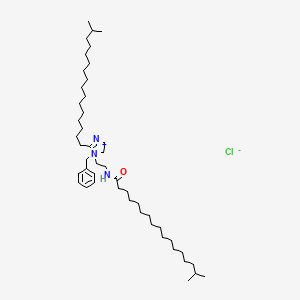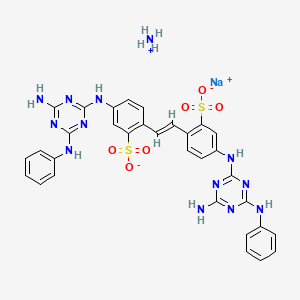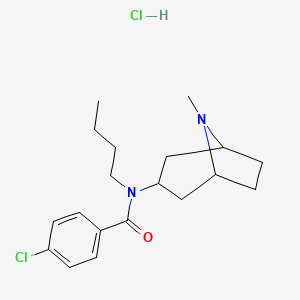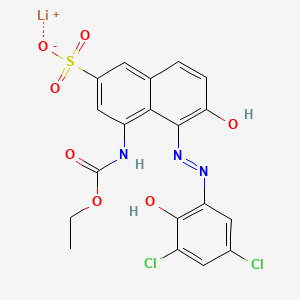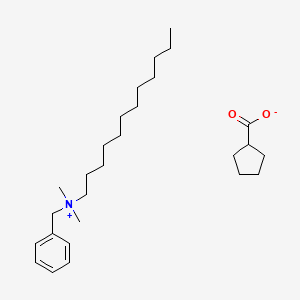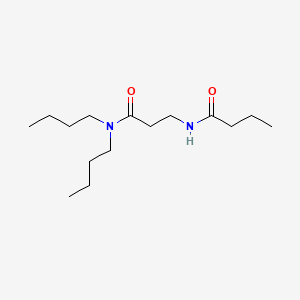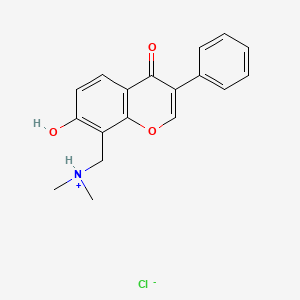
8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride is a synthetic compound belonging to the isoflavone class of organic compounds. Isoflavones are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by the presence of a dimethylaminomethyl group at the 8th position and a hydroxyl group at the 7th position on the isoflavone backbone, with the hydrochloride salt form enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoflavone Core: This can be achieved through the cyclization of appropriate chalcones under basic conditions.
Introduction of the Dimethylaminomethyl Group: This step involves the reaction of the isoflavone core with formaldehyde and dimethylamine, often in the presence of a catalyst such as hydrochloric acid.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydroisoflavone derivative.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of 7-ketoisoflavone derivatives.
Reduction: Formation of dihydroisoflavone derivatives.
Substitution: Formation of various substituted isoflavone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Molecular Targets: It may interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxyisoflavone: Lacks the dimethylaminomethyl group, resulting in different biological activities.
8-Methyl-7-hydroxyisoflavone: Contains a methyl group instead of a dimethylaminomethyl group, leading to variations in solubility and reactivity.
7,8-Dihydroxyisoflavone: Contains an additional hydroxyl group, which can enhance its antioxidant properties.
Uniqueness
8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride is unique due to the presence of the dimethylaminomethyl group, which can enhance its solubility and potentially modify its biological activities compared to other isoflavone derivatives.
Eigenschaften
CAS-Nummer |
67292-72-2 |
|---|---|
Molekularformel |
C18H18ClNO3 |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
(7-hydroxy-4-oxo-3-phenylchromen-8-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H17NO3.ClH/c1-19(2)10-14-16(20)9-8-13-17(21)15(11-22-18(13)14)12-6-4-3-5-7-12;/h3-9,11,20H,10H2,1-2H3;1H |
InChI-Schlüssel |
GUYINMHKFKBFLU-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


